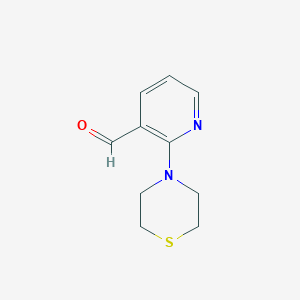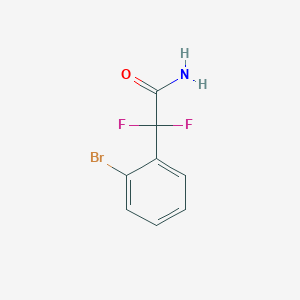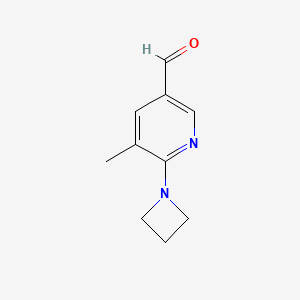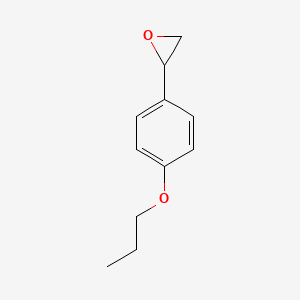
2-(4-Propoxyphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propoxyphenyl)oxirane: is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered epoxide ring attached to a 4-propoxyphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in the presence of a base to form oxiranes.
Alkene Epoxidation: Alkenes react with peracids (e.g., m-chloroperbenzoic acid) to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of 2-(4-Propoxyphenyl)oxirane typically involves the epoxidation of alkenes using peracids or other oxidants. This method is favored due to its efficiency and scalability .
化学反应分析
Types of Reactions:
Ring-Opening Reactions: Oxiranes undergo ring-opening reactions with nucleophiles such as water, alcohols, carboxylic acids, and amines.
Oxidation: Oxiranes can be oxidized to form diols or other oxidized products.
Reduction: Reduction of oxiranes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various functionalized products.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Metal hydrides, hydrogen gas.
Major Products:
Ring-Opened Products: β-Hydroxypropyl esters, diols.
Oxidized Products: Diols, carbonyl compounds.
Reduced Products: Alcohols.
科学研究应用
Chemistry: 2-(4-Propoxyphenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, oxiranes are studied for their potential as enzyme inhibitors and their interactions with biological molecules .
Medicine: Oxiranes have been investigated for their potential use in drug development due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, oxiranes are used in the production of epoxy resins, which are important for coatings, adhesives, and composite materials .
作用机制
The mechanism of action of 2-(4-Propoxyphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products depending on the nucleophile involved . The molecular targets and pathways include interactions with nucleophiles such as amines, carboxylic acids, and alcohols, leading to the formation of β-hydroxypropyl esters and other functionalized molecules .
相似化合物的比较
2-(4-Phenoxyphenyl)oxirane: Similar in structure but with a phenoxy group instead of a propoxy group.
2-(4-Methylphenyl)oxirane: Contains a methyl group instead of a propoxy group.
2-(4-Chlorophenyl)oxirane: Contains a chloro group instead of a propoxy group.
Uniqueness: 2-(4-Propoxyphenyl)oxirane is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(4-propoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-7-12-10-5-3-9(4-6-10)11-8-13-11/h3-6,11H,2,7-8H2,1H3 |
InChI 键 |
KASRYPNMMHJXPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)

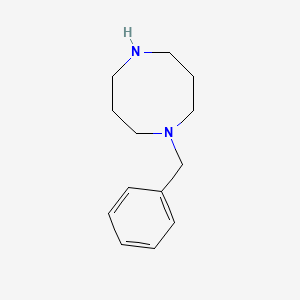


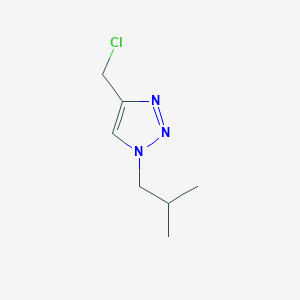
![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)

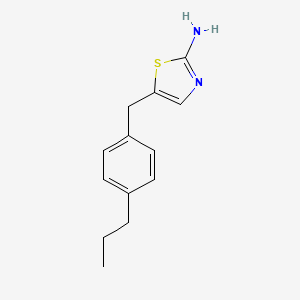
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)
